3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine scaffold. The compound features a 4-methoxyphenyl group at position 3 and a pyridin-4-ylmethyl substituent at position 7. The pyridine ring in the 9-position may confer unique pharmacokinetic or receptor-binding properties compared to alkyl or aryl substituents in related analogs .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-4-2-17(3-5-18)21-14-29-24-19(23(21)27)6-7-22-20(24)13-26(15-30-22)12-16-8-10-25-11-9-16/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYUUUVAZXOGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with pyridine-4-carboxaldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogens
Scientific Research Applications
3-(4-Methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-oxazinones exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of key analogs:
Substituent Effects at Position 9
Key Observations :
- Pyridine vs. Furan/Benzyl : Pyridine’s nitrogen atom may improve solubility or hydrogen-bonding capacity compared to furan or halogenated benzyl groups .
- Halogenated Benzyl Groups: Chloro and bromo substituents enhance thermal stability (higher melting points) but may reduce synthetic yields compared to non-halogenated analogs .
- Alkyl Chains: Butyl substituents (e.g., in Formononetin 2) prioritize osteogenic activity over antimicrobial effects .
Substituent Effects at Position 3
Key Observations :
Biological Activity
3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant and anticancer activities, as well as its mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 400.4 g/mol |
| Molecular Formula | C24H20N2O4 |
| CAS Number | 951995-40-7 |
Antioxidant Activity
Research indicates that derivatives of the compound exhibit significant antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of various synthesized compounds related to this oxazine derivative. Notably, some derivatives demonstrated antioxidant activity exceeding that of well-known antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
Cell Cycle Arrest and Apoptosis
The mechanisms underlying the anticancer effects involve induction of cell cycle arrest and apoptosis in cancer cells. Studies suggest that the compound may interfere with specific signaling pathways that regulate cell proliferation and survival. For instance, it has been observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors, leading to increased apoptosis in treated cancer cells .
Radical Scavenging Mechanism
The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals. This mechanism is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer. The presence of methoxy groups on the phenyl ring enhances electron donation capabilities, contributing to its radical scavenging efficiency .
Case Studies and Research Findings
- Study on Antioxidant Properties :
- In Vitro Anticancer Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
